molecular formula C21H15ClO4 B8617356 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid CAS No. 71980-71-7

6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid

Cat. No. B8617356
CAS RN: 71980-71-7
M. Wt: 366.8 g/mol
InChI Key: FRDQBRUHJIBSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid is a useful research compound. Its molecular formula is C21H15ClO4 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71980-71-7

Product Name

6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid

Molecular Formula

C21H15ClO4

Molecular Weight

366.8 g/mol

IUPAC Name

6-chloro-4,4-diphenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C21H15ClO4/c22-16-11-12-18-17(13-16)21(14-7-3-1-4-8-14,15-9-5-2-6-10-15)26-20(25-18)19(23)24/h1-13,20H,(H,23,24)

InChI Key

FRDQBRUHJIBSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)OC(O2)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.4 g of 5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol, 150 ml of toluene and 3.2 g of sodium amide was refluxed for 6 hours and was then cooled to room temperature after which 6.8 g of potassium dichloroacetate were added thereto. The mixture was refluxed for another 6 hours and was cooled to room temperature after which 300 ml of water were added thereto. The mixture was slowly acidified with N hydrochloric acid solution and was then made alkaline wiith a saturated sodium bicarbonate solution. The mixture was washed twice with 100 ml of methylene chloride and was then acidified with 2 N hydrochloric acid. The mixture was extracted 3 times with 100 ml of ether and the combined ether extracts were washed twice with 80 ml of water, dried over magnesium sulfate, treated with activated carbon and evaporated to dryness under reduced pressure. The 7 g of residue were crystallized from 300 ml of benzene to obtain 4.6 g of 6-chloro-4,4-diphenyl-[4H]-1,3-benzodioxin-2-carboxylic acid melting at 226° C.
Name
5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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